2-Chloro-N-[4-(1-ethyl-1H-benzoimidazol-2-yl)-furazan-3-yl]-benzamide
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Overview
Description
2-Chloro-N-[4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound that features a benzodiazole and oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps:
Formation of the Benzodiazole Moiety: This can be achieved by reacting o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of a suitable hydrazide with a carboxylic acid derivative.
Coupling of the Benzodiazole and Oxadiazole Units: This step involves the reaction of the benzodiazole derivative with the oxadiazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole moiety.
Reduction: Reduction reactions can also occur, potentially affecting the oxadiazole ring.
Substitution: The chloro group in the compound makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzodiazole oxide, while reduction could produce a reduced oxadiazole derivative.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It could be used as a probe to study various biological processes, particularly those involving oxidative stress or enzyme activity.
Mechanism of Action
The exact mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The benzodiazole and oxadiazole moieties could play a role in binding to these targets, potentially affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N-dimethylethylamine: This compound shares the chloro and amine functional groups but lacks the complex ring structures of the target compound.
Benzodiazole Derivatives: Compounds like 1H-benzodiazole-2-amine share the benzodiazole moiety but differ in other structural aspects.
Oxadiazole Derivatives: Compounds such as 1,2,5-oxadiazole-3-carboxylic acid share the oxadiazole ring but have different substituents.
Uniqueness
The uniqueness of 2-chloro-N-[4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide lies in its combination of the benzodiazole and oxadiazole moieties, which confer specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C18H14ClN5O2 |
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Molecular Weight |
367.8 g/mol |
IUPAC Name |
2-chloro-N-[4-(1-ethylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C18H14ClN5O2/c1-2-24-14-10-6-5-9-13(14)20-17(24)15-16(23-26-22-15)21-18(25)11-7-3-4-8-12(11)19/h3-10H,2H2,1H3,(H,21,23,25) |
InChI Key |
FTRJVRYKTMVRGH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3=NON=C3NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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